molecular formula C21H17N3S B13699561 10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile

10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile

Cat. No.: B13699561
M. Wt: 343.4 g/mol
InChI Key: HGUKZYAQDNAEDA-UHFFFAOYSA-N
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Description

10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, a phenothiazine core, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.

    Introduction of the Dimethylamino Group: The phenothiazine core is then reacted with 4-(dimethylamino)benzaldehyde under acidic conditions to introduce the dimethylamino group.

    Addition of the Carbonitrile Group: Finally, the compound is treated with a cyanating agent such as cyanogen bromide to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenothiazine core.

    Reduction: Reduced forms of the compound with hydrogenated groups.

    Substitution: Substituted derivatives with various functional groups replacing the carbonitrile group.

Scientific Research Applications

10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenothiazine core can intercalate into biological membranes or DNA. The carbonitrile group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound with similar core structure but lacking the dimethylamino and carbonitrile groups.

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic drug.

    Thioridazine: Another phenothiazine derivative with antipsychotic properties.

Properties

Molecular Formula

C21H17N3S

Molecular Weight

343.4 g/mol

IUPAC Name

10-[4-(dimethylamino)phenyl]phenothiazine-2-carbonitrile

InChI

InChI=1S/C21H17N3S/c1-23(2)16-8-10-17(11-9-16)24-18-5-3-4-6-20(18)25-21-12-7-15(14-22)13-19(21)24/h3-13H,1-2H3

InChI Key

HGUKZYAQDNAEDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N

Origin of Product

United States

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